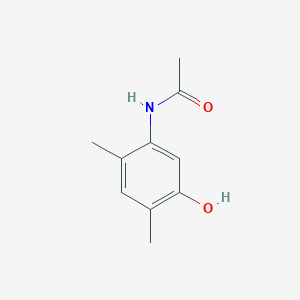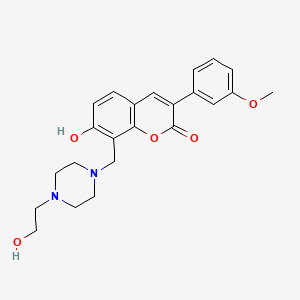![molecular formula C9H15ClO B2737749 1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane CAS No. 2287340-28-5](/img/structure/B2737749.png)
1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1.1.1]pentanes are a type of C(sp3)-rich bicyclic hydrocarbon scaffolds . They play an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science .
Synthesis Analysis
The synthesis of BCPs remains a significant challenge from a synthetic point of view . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . A continuous flow process to generate [1.1.1]propellane, which can directly be derivatised into various BCP species, has also been developed .Molecular Structure Analysis
BCPs are characterized by their unique molecular structure, which makes them suitable as bioisosteres for ortho- and meta-substituted benzenes .Chemical Reactions Analysis
The chemical reactions involving BCPs often involve the use of catalysts and specific conditions . For example, a SmI2–catalyzed process has been described for the synthesis of substituted bicyclo[2.1.1]hexanes (BCHs) from BCPs .Physical And Chemical Properties Analysis
BCPs are known for their unique physical and chemical properties, including their influence on the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules they are incorporated into .Orientations Futures
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c1-11-3-2-8-4-9(5-8,6-8)7-10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYNBVIXACUZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(2-phenylpropylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737670.png)


![1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737676.png)
![ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2737677.png)
![4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2737678.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-(pyrrolidin-1-ylsulfonyl)pyridine](/img/structure/B2737679.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2737680.png)

![2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2737683.png)



![N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2737689.png)